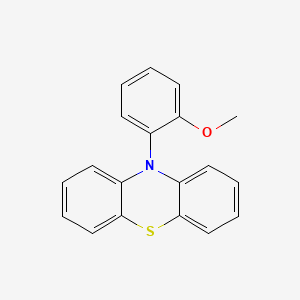![molecular formula C17H32N2O4 B14593976 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid CAS No. 61042-47-5](/img/structure/B14593976.png)
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid is an organic compound with the molecular formula C17H32N2O4 and a molecular weight of 328.447 g/mol . This compound features a carbamoyl group, a hydroxyl group, and a heptanoic acid chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbamoyl group produces an amine.
Scientific Research Applications
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Carboxamide derivatives: Compounds with similar structures, such as N-(4-hydroxyphenyl)acetamide and N-(2-hydroxyethyl)acetamide.
Hydroxylated fatty acids: Molecules like 9-hydroxyoctadecanoic acid and 12-hydroxystearic acid.
Uniqueness
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields.
Properties
CAS No. |
61042-47-5 |
|---|---|
Molecular Formula |
C17H32N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-[carbamoyl(4-hydroxynon-2-enyl)amino]heptanoic acid |
InChI |
InChI=1S/C17H32N2O4/c1-2-3-6-10-15(20)11-9-14-19(17(18)23)13-8-5-4-7-12-16(21)22/h9,11,15,20H,2-8,10,12-14H2,1H3,(H2,18,23)(H,21,22) |
InChI Key |
JXIFFYXAVHOMMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CCN(CCCCCCC(=O)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
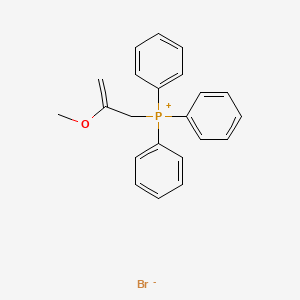
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
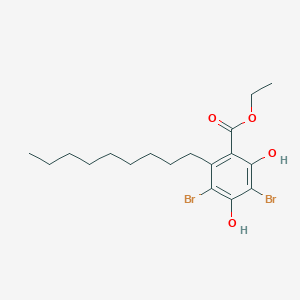
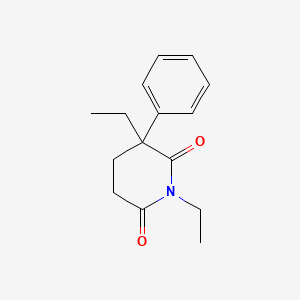
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
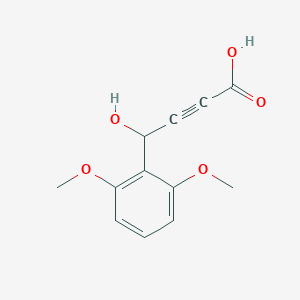
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)

![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
